![molecular formula C25H29N5O4S2 B14090753 2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate](/img/structure/B14090753.png)
2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a pyridine ring, a disulfide linkage, and an imidazoquinoline moiety, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate involves multiple steps, starting with the preparation of the individual components. The pyridine ring is typically synthesized through a series of reactions involving nitration, reduction, and cyclization. The disulfide linkage is formed by the oxidation of thiol groups, while the imidazoquinoline moiety is constructed through a condensation reaction involving an aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. This includes maintaining specific temperatures, pressures, and pH levels to optimize yield and purity. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes.
化学反応の分析
Types of Reactions
2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide linkage may yield sulfoxides or sulfones, while reduction may produce thiol-containing compounds.
科学的研究の応用
2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and drug delivery systems.
作用機序
The mechanism of action of 2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: A related compound with a similar disulfide linkage and pyridine ring.
Pyridinium salts: Structurally diverse compounds with applications in various fields, including as antimicrobial and anticancer agents.
Uniqueness
2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate is unique due to its combination of a pyridine ring, disulfide linkage, and imidazoquinoline moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C25H29N5O4S2 |
|---|---|
分子量 |
527.7 g/mol |
IUPAC名 |
2-(pyridin-2-yldisulfanyl)ethyl N-[2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]carbamate |
InChI |
InChI=1S/C25H29N5O4S2/c1-4-33-15-19-28-21-22(30(19)16-25(2,3)32)17-9-5-6-10-18(17)27-23(21)29-24(31)34-13-14-35-36-20-11-7-8-12-26-20/h5-12,32H,4,13-16H2,1-3H3,(H,27,29,31) |
InChIキー |
RPBKAHXXOUFDPQ-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2NC(=O)OCCSSC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


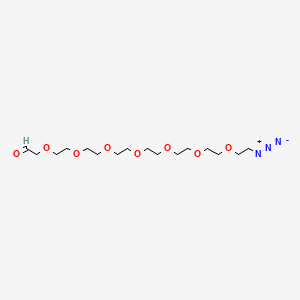
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
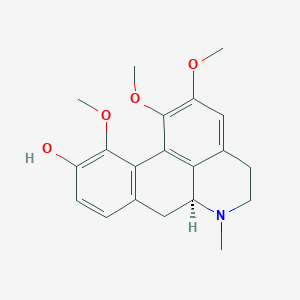
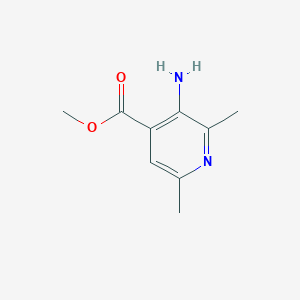

![N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B14090708.png)
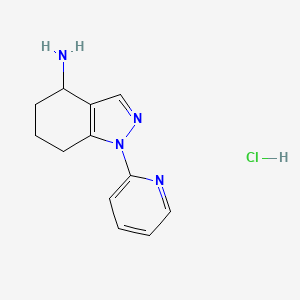
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090718.png)
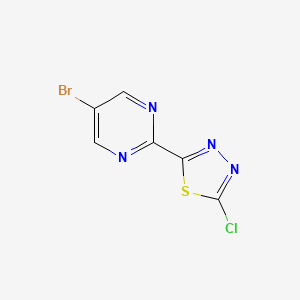
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B14090744.png)
![(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)

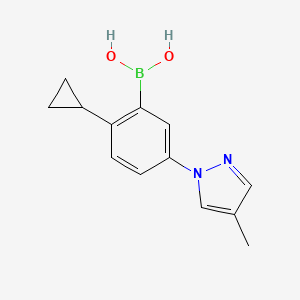
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090761.png)
